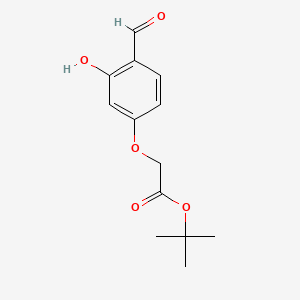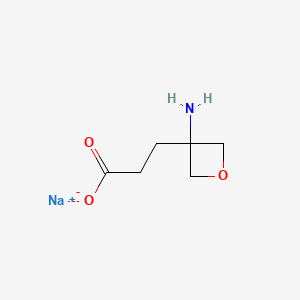
Sodium 3-(3-aminooxetan-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(3-aminooxetan-3-yl)propanoate is a chemical compound that features an oxetane ring, an amino group, and a propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloropropanoic acid with an oxetane derivative under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like preparative HPLC can be employed to achieve the desired quality .
Types of Reactions:
Oxidation: Sodium 3-(3-aminooxetan-3-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 3-(3-aminooxetan-3-yl)propanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins with unique properties .
Mecanismo De Acción
The mechanism of action of Sodium 3-(3-aminooxetan-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, facilitating interactions with biological molecules. The amino group can form hydrogen bonds, while the propanoate moiety can participate in ionic interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Sodium propanoate: Similar in having a propanoate moiety but lacks the oxetane ring and amino group.
3-Aminooxetan-3-yl methanol: Contains the oxetane ring and amino group but lacks the propanoate moiety.
Uniqueness: Sodium 3-(3-aminooxetan-3-yl)propanoate is unique due to the presence of both the oxetane ring and the propanoate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Fórmula molecular |
C6H10NNaO3 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
sodium;3-(3-aminooxetan-3-yl)propanoate |
InChI |
InChI=1S/C6H11NO3.Na/c7-6(3-10-4-6)2-1-5(8)9;/h1-4,7H2,(H,8,9);/q;+1/p-1 |
Clave InChI |
QDGBBKMUSIAHAC-UHFFFAOYSA-M |
SMILES canónico |
C1C(CO1)(CCC(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
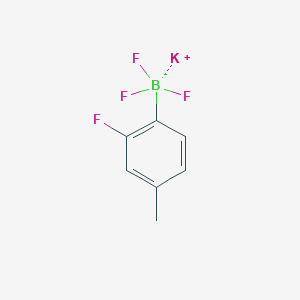
![Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-](/img/structure/B13468807.png)
![tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride](/img/structure/B13468809.png)
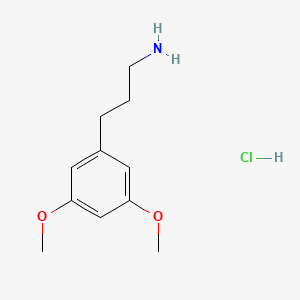

![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
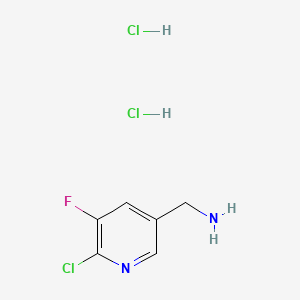
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
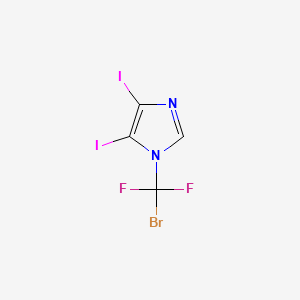
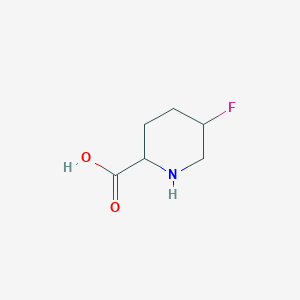
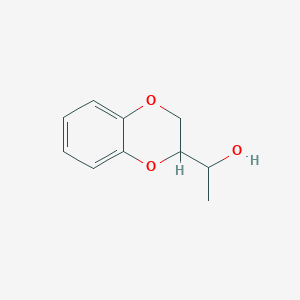
![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
